molecular formula C12H8BrF B14776556 2-Bromo-5-fluoro-1,1'-biphenyl

2-Bromo-5-fluoro-1,1'-biphenyl

Cat. No.: B14776556
M. Wt: 251.09 g/mol
InChI Key: XGFAZBWOPIYYND-UHFFFAOYSA-N
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Description

Significance of Substituted Biaryl Scaffolds in Modern Chemical Synthesis

Substituted biaryl scaffolds, including the biphenyl (B1667301) framework, are considered "privileged structures" in medicinal chemistry and materials science. nih.govnih.gov Their prevalence is notable in a wide array of pharmaceuticals, including antibiotics, anti-inflammatory agents, and drugs targeting neurological and hypertensive disorders. nih.gov The rigid yet conformationally flexible nature of the biaryl linkage provides a versatile platform for constructing molecules with high affinity and specificity for biological targets like proteins. nih.govacs.org Furthermore, axially chiral biaryl scaffolds are fundamental in the development of highly effective chiral ligands and catalysts for asymmetric synthesis. nih.gov The continuous development of synthetic methodologies, such as C-H arylation and cross-coupling reactions, aims to expand the accessible chemical space of these valuable scaffolds. nih.govrsc.org

Strategic Roles of Bromine and Fluorine Substituents in Aromatic Systems

The incorporation of bromine and fluorine atoms into aromatic systems is a deliberate strategy in modern drug design and materials science. ump.edu.plnih.gov

Bromine offers several advantages. Its introduction can lead to the formation of halogen bonds, which are non-covalent interactions that can enhance a molecule's binding affinity to its target. ump.edu.pl "Bromination" can also improve a drug's metabolic profile and prolong its duration of action. ump.edu.pl

Overview of Research Trajectories in Biphenyl Derivatives

Research into biphenyl derivatives is a dynamic and evolving field. A significant focus lies on the development of new, efficient, and scalable synthetic methods to access a diverse range of functionalized biphenyls. rsc.orgnih.gov This includes the refinement of classic coupling reactions like the Suzuki-Miyaura, Negishi, and Stille reactions, as well as the exploration of novel catalytic systems. rsc.org There is also considerable interest in creating biphenyl-based materials with specific optical and electronic properties for applications in areas like photopolymerization and fluorescent sensors. nih.govmonash.edu In medicinal chemistry, the trend is towards designing biphenyl derivatives with improved pharmacological profiles, often by incorporating specific substituents to fine-tune their biological activity and metabolic stability. acs.orgresearchgate.net

Interactive Data Table: Properties of Related Compounds

Below is an interactive table summarizing key physical and chemical properties of compounds related to 2-Bromo-5-fluoro-1,1'-biphenyl.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
2-Bromobiphenyl (B48390)2052-07-5C₁₂H₉Br233.10Insoluble in water, sensitive to light. nih.gov
2-Fluorobiphenyl (B19388)321-60-8C₁₂H₉F172.1983---
2-Bromo-5-fluorophenol147460-41-1C₆H₄BrFO191.00Liquid form, density of 1.717 g/mL at 25 °C. sigmaaldrich.comsigmaaldrich.com
2-Bromo-5-fluorobenzotrifluoride (B1268043)40161-55-5C₇H₃BrF₄243.00Boiling point of 136-143 °C. sigmaaldrich.com
4-Bromo-2-fluorobiphenyl41604-19-7C₁₂H₈BrF251.09Used as an intermediate in organic synthesis. guidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrF

Molecular Weight

251.09 g/mol

IUPAC Name

1-bromo-4-fluoro-2-phenylbenzene

InChI

InChI=1S/C12H8BrF/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H

InChI Key

XGFAZBWOPIYYND-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)F)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 5 Fluoro 1,1 Biphenyl

Precursor Synthesis and Functionalization Pathways

The successful synthesis of 2-Bromo-5-fluoro-1,1'-biphenyl is critically dependent on the availability of suitable precursors. These precursors are typically halogenated aromatic compounds that can be coupled to form the desired biphenyl (B1667301) structure. The following sections detail the synthesis of key intermediates.

Synthesis of Halogenated Benzonitrile (B105546) Intermediates

Halogenated benzonitriles are versatile precursors in the synthesis of biphenyl derivatives. sci-hub.se Their preparation often involves the introduction of a cyano group onto a halogenated benzene (B151609) ring. For instance, the synthesis of p-phenylbenzonitrile can be achieved through several methods, including the reaction of biphenyl with toxic chloronitrile, or through coupling reactions involving phenyl-magnesium-chloride and a halobenzonitrile. google.com A common route involves the acylation of biphenyl followed by aminolysis and dehydration to yield the benzonitrile derivative. google.com

A notable example is the synthesis of o-tolyl benzonitrile (OTBN), a key intermediate for various pharmaceuticals. sci-hub.se The synthesis of OTBN often utilizes transition metal-catalyzed coupling reactions, such as Suzuki and Kumada couplings. sci-hub.se These methods highlight the importance of catalytic processes in constructing complex benzonitrile intermediates.

Synthesis of Halogenated Aniline (B41778) Intermediates

Halogenated anilines are another crucial class of precursors for biphenyl synthesis. nih.govnih.gov Classical electrophilic aromatic substitution reactions on anilines can be challenging due to the high reactivity of the aniline ring, often leading to issues with regioselectivity. nih.gov To address this, methods involving the temporary oxidation of N,N-dialkylanilines to their corresponding N-oxides have been developed. nih.govnih.gov This strategy allows for selective para-bromination or ortho-chlorination upon treatment with thionyl halides. nih.govnih.gov

For example, the synthesis of 2-Bromo-5-fluoroaniline can be achieved by the hydrogenation of 2-bromo-5-fluoronitrobenzene using a Raney nickel catalyst. chemicalbook.com The process involves the reduction of the nitro group to an amine, yielding the desired halogenated aniline. chemicalbook.com Another approach involves the reaction of 1-bromo-4-fluoro-2-nitrobenzene (B1271562) with iron powder in acetic acid and ethanol (B145695), followed by treatment with sodium hydroxide. chemicalbook.com

A patented process describes the preparation of substituted halogenated anilines from substituted halogenated 1-chlorobenzenes. google.comepo.org This method involves the reaction of the chlorobenzene (B131634) derivative with an imine in the presence of a transition metal catalyst, typically palladium or nickel, to form an N-aryl imine, which is then hydrolyzed to the primary amine. google.comepo.org

Preparation of Other Relevant Halogenated Aryl Precursors

Beyond benzonitriles and anilines, other halogenated aryl precursors are essential for the synthesis of this compound. Their preparation often involves direct halogenation or fluorination of substituted benzene rings.

Electrophilic aromatic halogenation is a fundamental method for introducing halogen atoms onto a benzene ring. masterorganicchemistry.comwikipedia.orgnumberanalytics.com The reaction typically involves treating the aromatic compound with a halogen (Cl₂, Br₂) in the presence of a Lewis acid catalyst such as FeCl₃ or AlCl₃. masterorganicchemistry.comwikipedia.org The catalyst polarizes the halogen molecule, making it a stronger electrophile for the substitution reaction. masterorganicchemistry.comwikipedia.org For less reactive substrates, a catalyst is generally required, while highly activated rings like phenol (B47542) can react without one. wikipedia.org The position of the incoming halogen is directed by the existing substituents on the benzene ring. msu.edu Halogens themselves are deactivating yet ortho, para-directing. chemistrysteps.com

For instance, the synthesis of 2-bromo-5-fluorobenzotrifluoride (B1268043) can be achieved by the bromination of m-fluorobenzotrifluoride. patsnap.com One patented method involves the direct bromination using a brominating agent in the presence of an acid. google.com Another approach involves a three-step synthesis starting from m-fluorobenzotrifluoride, which is first nitrated, then reduced to the corresponding aniline, and finally undergoes a Sandmeyer-type reaction to introduce the bromine atom. google.com

Introducing fluorine into aromatic systems can be more challenging due to the high reactivity of fluorine. chemistrysteps.com However, various methods have been developed. Direct C-H fluorination has emerged as a powerful tool, often utilizing transition metal catalysis or photochemistry. beilstein-journals.org Late-stage fluorination is particularly valuable for the synthesis of complex molecules. acs.org

One approach involves the use of silver(II) fluoride (B91410) (AgF₂) for the fluorination of pyridines and diazines at the position alpha to the nitrogen. acs.org The resulting fluoroheteroarenes can then undergo nucleophilic aromatic substitution (SNAr) reactions. acs.org The high electronegativity of fluorine often accelerates these SNAr reactions compared to their chloro- or bromo-analogs. acs.org

The synthesis of highly fluorinated arene complexes with rhodium has also been explored, demonstrating the coordination of partially fluorinated benzenes to metal centers. nih.gov While direct fluorination of an existing biphenyl precursor to introduce the 5-fluoro substituent is a possibility, it is more common to start with a fluorinated precursor.

Transition Metal-Catalyzed Cross-Coupling Strategies

The cornerstone of synthesizing this compound is the transition metal-catalyzed cross-coupling reaction. These reactions enable the formation of the crucial C-C bond between the two aromatic rings.

The Suzuki-Miyaura reaction is one of the most widely used methods for synthesizing biphenyl derivatives. acs.orgresearchgate.net This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net The versatility of the Suzuki coupling allows for the use of a wide range of functionalized precursors. For instance, novel fluorinated biphenyls have been synthesized using Pd(0)-catalyzed Suzuki reactions. acs.org

Other important cross-coupling reactions include the Hiyama coupling, which utilizes organosilanes, and the Kumada coupling, which employs Grignard reagents. sci-hub.seresearchgate.netmdpi.com Nickel-catalyzed cross-coupling reactions have also proven effective, particularly for the activation of less reactive C-F bonds. For example, 2-fluorobenzofurans can be coupled with arylboronic acids using a nickel catalyst.

In the context of synthesizing this compound, a plausible route would involve the Suzuki coupling of a brominated and fluorinated arylboronic acid with a suitable aryl halide, or vice-versa. The specific choice of coupling partners would depend on the availability and stability of the precursors. The presence of both a bromine and a fluorine atom on one of the rings requires careful selection of reaction conditions to ensure selective coupling without unwanted side reactions.

Below is a table summarizing key research findings related to the synthesis of precursors and their coupling.

Precursor/Reaction TypeKey Reagents/CatalystsProduct(s)Reference(s)
Halogenated Benzonitrile Synthesis Biphenyl, Trichloroacetic chloridep-Phenylbenzonitrile google.com
Halogenated Aniline Synthesis N,N-dialkylaniline N-oxides, Thionyl halidesHalogenated anilines nih.govnih.gov
Halogenated Aniline Synthesis 2-bromo-5-fluoronitrobenzene, Raney Ni2-Bromo-5-fluoroaniline chemicalbook.com
Halogenated Aniline Synthesis Substituted 1-chlorobenzene, Imine, Pd/Ni catalystSubstituted halogenated anilines google.comepo.org
Halogenation of Benzene Derivatives Aromatic compound, Br₂, Lewis acid (e.g., FeCl₃)Brominated aromatic compound masterorganicchemistry.comwikipedia.org
Synthesis of 2-Bromo-5-fluorobenzotrifluoride m-fluorobenzotrifluoride, Nitric/Sulfuric acid, then Raney Ni, then CuBr/HBr/NaNO₂2-Bromo-5-fluorobenzotrifluoride google.com
Fluorination of Heteroarenes Pyridines/Diazines, AgF₂2-Fluoroheteroarenes acs.org
Suzuki-Miyaura Coupling Aryl halide, Arylboronic acid, Pd catalyst, BaseBiphenyl derivatives acs.orgresearchgate.net
Hiyama Coupling Aryl halide, Organosilane, Pd catalystBiphenyl derivatives mdpi.com
Nickel-Catalyzed C-F Activation 2-Fluorobenzofuran, Arylboronic acid, Ni catalyst2-Arylbenzofurans

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, and it is widely used for preparing biphenyl derivatives. libretexts.orgresearchgate.net This reaction typically involves the cross-coupling of an organoboron compound, such as a boronic acid or ester, with an organohalide in the presence of a palladium catalyst and a base. libretexts.org

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling for synthesizing compounds like this compound is highly dependent on the optimization of the catalytic system and reaction parameters. Key variables include the choice of palladium precursor, ligand, base, solvent, temperature, and reaction time. researchgate.netrsc.org

Automated systems utilizing droplet-flow microfluidics have been employed to rapidly screen and optimize these variables, leading to increased turnover numbers and yields. rsc.org For instance, an automated approach identified optimal conditions for a Suzuki-Miyaura reaction within 96 experiments, demonstrating the power of high-throughput screening. rsc.org The choice of base is also critical; studies have shown that potassium carbonate (K2CO3) can be superior to other bases like sodium carbonate (Na2CO3) and cesium carbonate (Cs2CO3) in certain systems by minimizing side reactions such as homocoupling. acs.org

The reaction temperature also plays a significant role. For the coupling of fluorinated arylbromides, increasing the temperature from 70 °C to 110 °C has been shown to result in higher conversion rates. mdpi.com Microwave-assisted organic synthesis (MAOS) has also emerged as a valuable tool, allowing for precise control over reaction conditions and significantly reducing reaction times while potentially increasing yields. researchgate.net

Table 1: Optimization of Suzuki-Miyaura Reaction Conditions

Parameter Variation Observation Reference
Catalyst Pd(PPh3)4, Palladacycles Palladacycles can offer thermal stability and insensitivity to air and water. libretexts.org
Base K3PO4, K2CO3, Na2CO3, Cs2CO3 K3PO4 and K2CO3 often provide good to excellent yields. K2CO3 can reduce homocoupling. acs.orgacs.org
Solvent Toluene, Acetonitrile, 1,4-Dioxane (B91453) A mixture of water and dioxane is commonly used. acs.orgmdpi.com
Temperature 70 °C - 110 °C Higher temperatures generally lead to higher conversions. mdpi.com
Technology Conventional Heating, Microwave (MAOS) MAOS can significantly reduce reaction times. researchgate.net
Ligand Effects on Reaction Efficiency and Selectivity

The choice of phosphine (B1218219) ligand is paramount in determining the efficiency and selectivity of the Suzuki-Miyaura coupling. Ligands stabilize the palladium catalyst, influence its reactivity, and can control which part of a molecule reacts if multiple reactive sites are present (chemoselectivity). digitellinc.com

For the synthesis of polyfluorinated biphenyls, bulky, electron-rich phosphine ligands such as XPhos and SPhos have been shown to be effective. acs.org The steric hindrance and electron-donating properties of these ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. libretexts.org In some cases, the ratio of ligand to palladium precursor is also a critical parameter that needs to be optimized to achieve high yields. nih.gov

The nature of the ligand can also influence the chemoselectivity of reactions involving substrates with multiple halide substituents. For instance, in substrates containing both a bromide and a triflate group, monodentate ligands typically favor reaction at the bromide, while bidentate ligands can promote reaction at the triflate. However, under Suzuki conditions, an interesting "Suzuki anomaly" has been observed where both types of ligands tend to favor reaction at the bromide, a phenomenon attributed to the in situ formation of bisphosphine mono-oxides. digitellinc.com

Table 2: Common Ligands in Suzuki-Miyaura Coupling

Ligand Type Key Features Reference
Triphenylphosphine (PPh3) Monodentate Widely used, commercially available. acs.org
XPhos Buchwald Ligand Bulky and electron-rich, effective for challenging couplings. acs.org
SPhos Buchwald Ligand Similar to XPhos, often provides high yields. acs.org
DPEphos Bidentate Used in borylation of aryl bromides. nih.gov
N-Heterocyclic Carbenes (NHCs) Carbene Strong sigma-donors, form stable complexes. nih.gov
Solvent Systems and Green Chemistry Considerations in Suzuki-Miyaura Reactions

The choice of solvent system in Suzuki-Miyaura reactions is crucial not only for reaction efficiency but also for aligning with the principles of green chemistry. Traditionally, organic solvents like toluene, tetrahydrofuran (B95107) (THF), and 1,4-dioxane have been used, often in combination with water to dissolve the inorganic base. acs.orgacs.org

There is a growing interest in developing more environmentally benign solvent systems. mdpi.com This includes the use of water as a primary solvent, which is non-toxic, non-flammable, and inexpensive. Reactions in aqueous media often proceed efficiently, especially when using water-soluble catalysts or phase-transfer agents. researchgate.net The use of recyclable heterogeneous catalysts, such as palladium nanoparticles supported on materials like modified graphene, is another key aspect of green chemistry in this context. mdpi.com These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. mdpi.com

Nickel-Catalyzed Biaryl Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed methods for the synthesis of biaryls. researchgate.net Nickel is more abundant and less expensive than palladium, making it an attractive option for large-scale synthesis. libretexts.org

Nickel catalysts can effectively couple aryl halides with organoboron reagents in a manner analogous to the Suzuki-Miyaura reaction. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. beilstein-journals.org For instance, nickel catalysts have been successfully used in the synthesis of 2-arylbenzofurans through the activation of aromatic C-F bonds. beilstein-journals.org This suggests the potential for nickel-catalyzed methods to be applied to the synthesis of this compound, where the activation of a C-Br bond is required.

Furthermore, nickel catalysis can enable unique transformations. For example, a nickel-catalyzed carbonylative synthesis of thiochromenones from 2-bromobenzenesulfonyl chlorides and alkynes has been developed. acs.org This highlights the versatility of nickel in mediating complex multi-component reactions.

Ullmann-Type Coupling Approaches for Biaryl Formation

The Ullmann reaction is a classic method for forming aryl-aryl bonds, typically involving the copper-catalyzed coupling of two aryl halides at elevated temperatures. organic-chemistry.org While the traditional Ullmann reaction often requires harsh conditions, modern variations, often referred to as Ullmann-type reactions, have been developed that proceed under milder conditions and with a broader substrate scope. organic-chemistry.org

These reactions can be used to synthesize both symmetrical and unsymmetrical biaryls. organic-chemistry.org Recent advancements have included the use of immobilized copper(II) catalysts, which are highly efficient and reusable. organic-chemistry.org Nickel-catalyzed asymmetric Ullmann couplings have also been developed for the synthesis of axially chiral biaryls. organic-chemistry.org

A general and reliable approach for the synthesis of biheteroaryls involves a Ni- and Pd-catalyzed multimetallic cross-Ullmann coupling of heteroaryl halides with triflates. nih.gov This method demonstrates good functional group tolerance and is compatible with a wide array of heterocycles, suggesting its potential applicability to the synthesis of complex biaryl systems. nih.gov On-surface Ullmann-type coupling reactions have also been explored for the precise synthesis of carbon-based nanostructures from aryl halide precursors. mdpi.com

Exploration of Other Metal-Mediated Biaryl Coupling Reactions

Beyond palladium, nickel, and copper, other metals have been explored for mediating biaryl coupling reactions, although they are less commonly employed for the synthesis of compounds like this compound. These include reactions such as the Wurtz-Fittig, Negishi, and Stille couplings, which utilize different organometallic reagents. researchgate.net

For example, the Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. The Stille coupling, on the other hand, uses organotin reagents. While effective, the toxicity of the tin byproducts is a significant drawback. Each of these methods has its own set of advantages and limitations regarding functional group tolerance, reaction conditions, and the nature of the organometallic reagent required.

Electrophilic and Nucleophilic Aromatic Substitution Routes

The synthesis of this compound can be approached through electrophilic and nucleophilic aromatic substitution reactions, which are fundamental for the functionalization of aromatic rings. These strategies involve the stepwise introduction of substituents onto a biphenyl core or the coupling of pre-functionalized aromatic rings.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a primary method for introducing substituents onto an aromatic system. In the context of synthesizing this compound, EAS can be used to introduce the bromine atom onto a pre-formed 3-fluorobiphenyl (B1329890) scaffold. The directing effects of the existing fluorine atom and the phenyl group must be considered. Fluorine is an ortho-, para-directing deactivator, while the phenyl group is also ortho-, para-directing. The bromination would likely occur at positions ortho or para to the fluorine atom.

A common route for introducing a bromine atom involves a Sandmeyer-type reaction starting from an appropriate aniline precursor. For instance, a synthetic pathway could begin with the nitration of a fluorinated aromatic compound, followed by reduction of the nitro group to an amine, and subsequent diazotization and bromination. A patent for the synthesis of the related compound 2-bromo-5-fluorobenzotrifluoride illustrates this multi-step process, achieving a total yield of 76.1% with a product purity greater than 98%. google.com This method involves:

Nitration of m-fluorobenzotrifluoride using nitric acid and sulfuric acid.

Reduction of the resulting 5-fluoro-2-nitrobenzotrifluoride (B123530) via catalytic hydrogenation (e.g., with Raney Nickel or Pd/C).

Diazotization of the 5-fluoro-2-amino intermediate, followed by bromination using cuprous bromide and hydrobromic acid. google.com

A similar strategy could be envisioned for biphenyl systems. Direct bromination is also a viable electrophilic substitution method. For example, a method for preparing 2-bromo-5-fluorobenzotrifluoride involves the direct bromination of m-fluorobenzotrifluoride using potassium bromate (B103136) in sulfuric acid, yielding a product with over 90% yield and 99% purity. patsnap.com

Table 1: Illustrative Electrophilic Substitution Reaction for a Related Compound

Starting MaterialReagentsProductYieldPurityReference
m-fluorobenzotrifluoridePotassium bromate, 70% Sulfuric Acid2-bromo-5-fluorobenzotrifluoride91.7%99.1% patsnap.com
m-fluorobenzotrifluoride1. Nitric Acid/Sulfuric Acid; 2. Raney Ni/H2; 3. NaNO2, CuBr, HBr2-bromo-5-fluorobenzotrifluoride76.1%>98% google.com

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is particularly effective on aromatic rings that are electron-deficient, often due to the presence of strongly electronegative groups like fluorine or nitro groups. The fluorine atom in a fluorinated biphenyl can act as a leaving group in an SNAr reaction. The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol is reported to be 320 times faster than the corresponding reaction of 2-chloropyridine, highlighting the activating effect of fluorine. nih.gov

For the synthesis of this compound, an SNAr approach is less direct for introducing the bromo or fluoro substituents themselves, as they are typically installed via electrophilic methods or are part of the starting materials in cross-coupling reactions. However, SNAr is crucial for the late-stage functionalization of related halogenated aromatic compounds. For instance, the fluoride in 5-bromo-2-fluoropyrimidine (B1268855) can be displaced by various nucleophiles. ossila.com While not directly forming the C-Br or C-F bond of the target molecule, this reactivity is essential in the broader context of synthesizing functionalized biphenyl analogues. The development of photoredox catalysis has expanded the scope of SNAr to include unactivated fluoroarenes, allowing their functionalization under mild conditions with nucleophiles such as azoles, amines, and carboxylic acids. nih.gov

Chemoenzymatic and Modular One-Pot Synthetic Approaches

Modern synthetic chemistry increasingly focuses on efficiency, sustainability, and operational simplicity. Chemoenzymatic and modular one-pot syntheses represent advanced strategies that can be applied to complex targets like this compound.

Chemoenzymatic Synthesis:

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions. nih.gov Enzymes can perform highly regio- and stereoselective transformations that are often difficult to achieve with traditional chemical methods. For example, cytochrome P450 monooxygenases have been used for the regio-specific oxidation of complex polycyclic scaffolds, which can serve as a prelude to further chemical modification. nih.gov

In the context of this compound synthesis, enzymes could be employed for the selective functionalization of a biphenyl precursor. For instance, a lipase (B570770) could be used for the asymmetric resolution of a racemic biphenyl alcohol derivative, or an oxidase could introduce a hydroxyl group at a specific position, which could then be converted to a halide. A notable example in a related field is the use of cellobiose (B7769950) phosphorylase (CBP) and cellodextrin phosphorylase (CDP) in the synthesis of fluorinated cellodextrins, demonstrating the utility of enzymes in handling fluorinated substrates. nih.gov While a direct chemoenzymatic route to this compound is not prominently documented, the principles of biocatalysis offer potential for developing novel and more sustainable synthetic pathways.

Modular One-Pot Synthesis:

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, significantly improve efficiency by reducing waste and saving time. A tandem oxidation-bromination-rearrangement one-pot procedure has been reported for the synthesis of 2-bromo-4,5-diazafluoren-9-one (B3217633) from 1,10-phenanthroline, showcasing the power of combining several transformations. lookchem.com

A hypothetical one-pot synthesis of this compound could involve a Suzuki-Miyaura cross-coupling reaction between a bromo-fluorobenzene derivative and a phenylboronic acid, followed by in-situ bromination of the resulting biphenyl product. The challenge lies in controlling the selectivity of the second step to achieve the desired 2-bromo isomer. The success of such a strategy depends on the careful selection of catalysts, reagents, and reaction conditions to ensure compatibility between the different reaction steps.

Atropisomerism and Stereoselective Synthesis in Related Biphenyl Analogues

The biphenyl scaffold is a cornerstone of axially chiral ligands and "privileged structures" in pharmaceutical research due to its potential for atropisomerism. researchgate.net Atropisomers are stereoisomers that arise from restricted rotation around a single bond, and their isolation is possible when the rotational energy barrier is sufficiently high. pharmaguideline.com

In biphenyl derivatives, bulky substituents at the ortho positions of the two phenyl rings can hinder rotation around the central C-C bond, leading to stable, non-interconverting enantiomers. pharmaguideline.comslideshare.net The presence of three or more substituents in the ortho, ortho'-positions generally ensures configurational stability. rsc.org The introduction of a bromine atom at the 2-position and a fluorine atom at the 5-position of this compound introduces two ortho substituents (bromine and a hydrogen atom on the other ring), which influences the rotational barrier.

Fluorine, in particular, plays a significant role in modulating the geometric and electronic properties of biphenyls. researchgate.netnih.gov While small, its high electronegativity can lead to electronic repulsion when two fluorine atoms face each other in a planar conformation, influencing the preferred dihedral angle. researchgate.net Studies on flurbiprofen, which contains a 2-fluorobiphenyl (B19388) moiety, have shown that the molecule exists as two stable atropisomers (Sa and Ra) in the gas phase, differing by the orientation of the phenyl rings. uva.es This transient axial chirality can be crucial for biological recognition, as enzymes may selectively bind to only one atropisomer. uva.es

The stereoselective synthesis of axially chiral biaryls is a major goal in asymmetric catalysis. chemrxiv.org Key strategies include atroposelective cross-coupling reactions (e.g., Suzuki-Miyaura coupling), C-H activation, and the construction of one of the aromatic rings with concomitant stereoinduction. rsc.org The development of chiral ligands and catalysts is central to achieving high enantioselectivity in these transformations.

Table 2: Rotational Energy Barriers in Substituted Biphenyls

CompoundOrtho SubstituentsRotational Energy Barrier (kJ/mol)Reference
BiphenylH, H, H, H6.0 (at 0°) slideshare.net
2,2'-DimethylbiphenylCH₃, H, CH₃, H72.8 slideshare.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 2-Bromo-5-fluoro-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR techniques would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignment

A ¹H NMR spectrum of this compound would be expected to show a complex pattern of signals in the aromatic region (typically 7.0-8.5 ppm). The protons on the two phenyl rings would exhibit distinct chemical shifts and coupling patterns due to the influence of the bromine and fluorine substituents. The analysis would involve assigning each signal to a specific proton based on its chemical shift, multiplicity (singlet, doublet, triplet, etc.), and coupling constants (J-values). These parameters are governed by the electronic environment and the proximity of neighboring protons.

Carbon-13 (¹³C) NMR Spectral Analysis and Carbon-Fluorine Coupling

The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms would be influenced by the attached atoms (H, Br, F, C). A key feature in the ¹³C NMR spectrum of this compound would be the observation of carbon-fluorine coupling (C-F coupling). The carbon atom directly bonded to the fluorine atom would appear as a doublet, and other nearby carbons would also exhibit smaller C-F coupling constants, providing valuable information for unambiguous signal assignment.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR spectroscopy is a highly sensitive technique for directly observing the fluorine atom. acs.org For this compound, the ¹⁹F NMR spectrum would provide the precise chemical shift of the fluorine atom, which is indicative of its electronic environment. acs.org Furthermore, coupling between the fluorine and nearby protons (¹H-¹⁹F coupling) would be observed in both the ¹H and ¹⁹F NMR spectra, aiding in the complete structural assignment. acs.org

Multi-dimensional NMR Techniques for Comprehensive Structural Assignment

To definitively assign all proton and carbon signals, multi-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would establish the connectivity between adjacent protons. An HSQC spectrum would correlate each proton with the carbon atom to which it is directly attached. An HMBC spectrum would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for establishing the connectivity across the biphenyl (B1667301) linkage and confirming the substitution pattern on both aromatic rings.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Raman Spectroscopy for Molecular Vibrational Analysis

The vibrational modes can be broadly categorized into those associated with the biphenyl framework and those specific to the carbon-halogen bonds. Key expected vibrations include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Ring C-C Stretching: Multiple bands are expected between 1400 and 1650 cm⁻¹, characteristic of the aromatic rings.

Inter-ring C-C Stretch: The vibration of the bond connecting the two phenyl rings often appears around 1280-1300 cm⁻¹. The exact position can be influenced by the dihedral angle between the rings. researchgate.net

C-F Stretching: A strong band characteristic of the carbon-fluorine bond is anticipated, typically in the 1200-1250 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching vibration is expected at a lower frequency, generally in the 500-650 cm⁻¹ range, due to the heavier mass of the bromine atom.

Ring Deformation Modes: Several peaks corresponding to in-plane and out-of-plane bending of the phenyl rings occur at lower wavenumbers (<1000 cm⁻¹). researchgate.net

Computational approaches, such as Density Functional Theory (DFT), are invaluable for predicting and assigning the Raman spectra of such complex molecules, providing a theoretical basis for the interpretation of experimental data. nih.govsquarespace.comaps.org

Table 1: Predicted Characteristic Raman Shifts for this compound

Predicted Raman Shift (cm⁻¹) Vibrational Assignment
~3070 Aromatic C-H Stretch
~1610 Ring C=C Stretch
~1580 Ring C=C Stretch
~1295 Inter-ring C-C Stretch
~1240 C-F Stretch
~1005 Ring Trigonal Breathing
~630 C-Br Stretch

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₁₂H₈BrF), HRMS would provide an experimental mass value with high accuracy (typically to four or five decimal places).

A key feature in the mass spectrum of this compound is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic pattern for the molecular ion (M⁺), which appears as two peaks of almost equal intensity separated by two mass units (the M and M+2 peaks). researchgate.net This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Electron impact (EI) ionization would likely lead to predictable fragmentation patterns. The study of fragmentation in related polybrominated diphenyl ethers and other haloaromatics suggests several possible pathways. nih.govyoutube.com Common fragmentation would involve the cleavage of the weakest bonds, primarily the C-Br bond, leading to the loss of a bromine radical (•Br). Further fragmentation could include the loss of the fluorine atom or cleavage of the bond linking the two phenyl rings.

Table 2: Predicted HRMS Data for this compound

Ion Formula Description Calculated Exact Mass (Da)
[C₁₂H₈⁷⁹BrF]⁺ Molecular Ion (M⁺) 250.98986
[C₁₂H₈⁸¹BrF]⁺ Molecular Ion (M+2)⁺ 252.98781
[C₁₂H₈F]⁺ Loss of Br 171.06044
[C₆H₄BrF]⁺ Bromofluorophenyl cation 173.95071
[C₆H₄]⁺ Phenyl cation 76.03078

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light primarily excites electrons from π bonding orbitals to π* antibonding orbitals (π→π* transitions). libretexts.org

The parent molecule, biphenyl, exhibits a strong absorption band (the K-band) around 250 nm, which is associated with the conjugated π-system across the two rings. However, the introduction of substituents, particularly at the ortho position, significantly influences the electronic spectrum. The bulky bromine atom at the 2-position creates steric hindrance, forcing the two phenyl rings to twist out of planarity. youtube.com This twisting disrupts the conjugation between the rings, which typically results in a hypsochromic shift (a shift to a shorter wavelength, or blue shift) and a decrease in the intensity of the main absorption band compared to a more planar biphenyl derivative. youtube.com

Table 3: Expected UV-Vis Absorption Data for this compound

Expected λₘₐₓ (nm) Type of Transition Chromophore
~240-250 K-band (π→π*) Twisted Biphenyl System
~270-290 B-band (π→π*) Substituted Benzene (B151609) Rings

X-ray Diffraction Analysis

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the most definitive analytical method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique would provide precise measurements of bond lengths, bond angles, and, crucially for this molecule, the torsional (dihedral) angle between the two phenyl rings.

Based on studies of structurally similar compounds, such as derivatives containing a 2-(2-bromo-5-fluorophenyl) group, several key structural features can be predicted. nih.govresearchgate.netiucr.org The molecule is expected to be non-planar. The steric repulsion between the ortho-bromine atom on one ring and the ortho-hydrogen atom on the other forces a significant twist around the central C-C bond. Statistical analysis of substituted biphenyls suggests this dihedral angle would be substantial, likely in the range of 50-70 degrees. iucr.org SC-XRD would precisely quantify this angle and reveal any subtle conformational distortions induced by crystal packing forces.

Table 4: Predicted Key Crystallographic Parameters for this compound

Parameter Predicted Value Significance
C-C (aromatic) bond length ~1.39 Å Standard aromatic bond
C-C (inter-ring) bond length ~1.49 Å Single bond connecting the rings
C-F bond length ~1.35 Å Typical aromatic C-F bond
C-Br bond length ~1.90 Å Typical aromatic C-Br bond
Dihedral Angle (Ring 1 vs. Ring 2) 50 - 70° Indicates significant twisting due to steric hindrance

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The way in which individual molecules of this compound arrange themselves to form a crystal lattice is dictated by a combination of weak intermolecular interactions. Analysis of the crystal structures of related fluorinated and brominated aromatic compounds allows for the prediction of the dominant packing motifs. nih.govsemanticscholar.orgresearchgate.net

Several types of interactions are expected to play a role:

C-H···F Interactions: The polarized C-F bond allows the fluorine atom to act as a weak hydrogen bond acceptor, forming contacts with hydrogen atoms from neighboring molecules. These interactions are recognized as significant structure-directing forces in the crystals of many organofluorine compounds. ed.ac.ukacs.org

π-π Stacking: The electron-rich aromatic rings can stack upon one another in an offset fashion to maximize attractive interactions. The substitution pattern influences the geometry of this stacking.

C-H···π Interactions: Hydrogen atoms from one molecule can interact with the face of an aromatic ring of a neighbor.

The crystal structure of compounds containing the 2-bromo-5-fluorophenyl moiety confirms the presence of C-H···F, C-H···π, and π-π interactions, indicating these are highly likely to be the primary motifs governing the crystal packing of the title compound. researchgate.netiucr.org

Table 5: Expected Intermolecular Interactions in the Crystal Structure

Interaction Type Description
C-H···F A weak hydrogen bond between a C-H donor and a fluorine acceptor.
π-π Stacking Face-to-face or offset stacking of the aromatic biphenyl systems.
C-H···π An interaction between a C-H bond and the π-electron cloud of a phenyl ring.
Halogen Interactions Contacts involving the bromine atom (e.g., Br···Br, Br···π, C-H···Br).

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is the method of choice for investigating the properties of medium-to-large organic molecules like 2-Bromo-5-fluoro-1,1'-biphenyl. A typical study would involve a functional, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)) to provide a detailed description of the molecule's behavior. acs.orgnih.govresearchgate.netresearchgate.net

Conformational analysis would involve calculating the energy of the molecule as this dihedral angle is systematically varied. This process identifies the global minimum energy structure, which is the most stable conformer, as well as any other low-energy isomers. For instance, in related biphenyl (B1667301) compounds, dihedral angles have been calculated to understand their spatial arrangement. acs.org The presence of bulky substituents like bromine and the electronically influential fluorine atom would significantly impact the preferred conformation, balancing steric hindrance and electronic interactions.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative as specific data for this compound is not available. Values are based on general parameters for similar structures.)

ParameterBond/AngleCalculated Value
Bond Length (Å)C-C (inter-ring)~1.49
Bond Length (Å)C-Br~1.90
Bond Length (Å)C-F~1.35
Bond Angle (°)C-C-C (ring)~120
Dihedral Angle (°)C-C-C-C (inter-ring)Variable (e.g., ~40-60°)

Once the optimized geometry is obtained, its electronic properties can be investigated in detail.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability and reactivity. acs.org A smaller gap suggests the molecule is more likely to be reactive. For this compound, the distribution of these orbitals would likely be spread across the biphenyl system, with potential localization influenced by the bromine and fluorine substituents.

Natural Bond Orbital (NBO) analysis provides a chemist's-eye view of electron delocalization and bonding interactions. It would reveal hyperconjugative interactions, such as the delocalization of electron density from lone pairs on the fluorine and bromine atoms into the aromatic rings. acs.orgresearchgate.net This analysis helps to quantify the stability gained from these electronic effects and provides insight into the nature of the chemical bonds. NLMO analysis would further help in visualizing the localized bonding picture.

Understanding how charge is distributed across the this compound molecule is key to predicting its interactions with other molecules. Methods like Mulliken charge analysis or NBO charge analysis would assign partial charges to each atom. researchgate.net

A Molecular Electrostatic Potential (MEP) map would visualize these charge distributions. researchgate.netresearchgate.net This map would show electron-rich regions (negative potential), likely around the electronegative fluorine atom, and electron-poor regions (positive potential). Such a map is invaluable for predicting sites susceptible to electrophilic or nucleophilic attack.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies for the optimized structure of this compound, a theoretical spectrum can be generated.

This theoretical spectrum can be compared with experimental data if available. Often, calculated frequencies are systematically higher than experimental ones, so a scaling factor is applied to improve the correlation. nih.gov This process allows for a detailed assignment of the observed vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Table 2: Hypothetical Vibrational Frequencies for this compound (Note: This table is illustrative as specific data for this compound is not available. Wavenumbers are typical for the specified bond types.)

Vibrational ModeFunctional GroupCalculated Wavenumber (cm-1)
C-H stretch (aromatic)Phenyl rings~3100-3000
C=C stretch (aromatic)Phenyl rings~1600-1450
C-F stretchFluorophenyl ring~1250-1000
C-Br stretchBromophenyl ring~600-500

While direct computational studies on this compound are not currently published, the established methodologies described here form a robust framework for its future theoretical investigation. Such studies would provide fundamental insights into its structure, stability, and reactivity.

Prediction of Non-linear Optical (NLO) Properties

The prediction of non-linear optical (NLO) properties is a key area of computational chemistry, particularly for novel materials in optoelectronics. For a molecule like this compound, computational methods could be used to calculate its polarizability and hyperpolarizability, which are crucial indicators of NLO activity.

The NLO response in organic molecules often arises from intramolecular charge transfer (ICT). The presence of both an electron-withdrawing bromine atom and a highly electronegative fluorine atom on the biphenyl scaffold could lead to interesting NLO properties. Theoretical calculations would typically involve optimizing the molecular geometry and then computing the electric dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These calculations provide a quantitative measure of the NLO response. While no specific data exists for this compound, studies on other biphenyl derivatives have shown that the nature and position of substituents dramatically influence these properties.

Table 1: Hypothetical Data Table for NLO Properties of this compound

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Data not available
Mean Polarizability (α)Data not available
First Hyperpolarizability (β)Data not available
Second Hyperpolarizability (γ)Data not available

Thermochemical Studies Relevant to Halogenated Aromatic Dehalogenation

Thermochemical studies are vital for understanding the stability and degradation pathways of halogenated aromatic compounds, which are often environmental pollutants. Computational methods can predict bond dissociation enthalpies (BDEs) and reaction energies for dehalogenation processes.

For this compound, theoretical calculations could determine the energies required to break the C-Br and C-F bonds. It is generally understood that C-F bonds are significantly stronger than C-Br bonds, making reductive defluorination thermodynamically less favorable than debromination. Current time information in Edmonton, CA. Thermochemical data would be crucial for assessing its environmental persistence and potential for bioremediation.

Table 2: Hypothetical Thermochemical Data for Dehalogenation of this compound

ParameterCalculated Value (kcal/mol)
C-Br Bond Dissociation EnthalpyData not available
C-F Bond Dissociation EnthalpyData not available
Enthalpy of Reductive DebrominationData not available
Enthalpy of Reductive DefluorinationData not available

Molecular Dynamics Simulations (if applicable for conformational studies)

Molecular dynamics (MD) simulations could be employed to study the conformational dynamics of this compound, particularly the rotation around the central C-C bond that connects the two phenyl rings. These simulations would provide insights into the flexibility of the molecule and the energy barriers between different conformations in various environments (e.g., in solution or at an interface).

Quantum Chemical Studies on Atropisomerism and Axial Chirality (if applicable)

Substituted biphenyls with bulky ortho substituents can exhibit atropisomerism, a form of axial chirality arising from hindered rotation around the single bond connecting the phenyl rings. The presence of a bromine atom at the 2-position of this compound could create a significant rotational barrier.

Quantum chemical calculations would be essential to determine the energy profile for rotation around the C-C bond. This would involve calculating the energies of the planar (transition state) and twisted (ground state) conformations. The height of the energy barrier would indicate whether stable atropisomers could be isolated at room temperature. For atropisomerism to be observable, the rotational barrier is typically in the range of 20-30 kcal/mol. acs.org

Computational Elucidation of Reaction Mechanisms for Synthetic Pathways

Computational chemistry can be a powerful tool for elucidating the mechanisms of chemical reactions. The synthesis of this compound would likely involve a cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Theoretical studies could model the catalytic cycle of such a reaction, involving a palladium catalyst. This would include calculating the energies of intermediates and transition states for the key steps: oxidative addition, transmetalation, and reductive elimination. illinois.eduresearchgate.net Such studies would help in understanding the factors that influence the reaction yield and selectivity and could aid in optimizing the synthetic protocol.

Chemical Reactivity and Transformation Pathways of 2 Bromo 5 Fluoro 1,1 Biphenyl

Further Functionalization at Bromine and Fluorine Sites

The differential reactivity of the bromine and fluorine substituents on the 2-Bromo-5-fluoro-1,1'-biphenyl scaffold allows for selective functionalization. This targeted approach is essential for building molecular complexity in a controlled manner.

Directed Ortho-Metalation and Lithiation Strategies

Lithiation of fluorinated bromobenzenes is a key strategy for introducing functional groups. The choice of base and solvent system is critical in determining the outcome of the reaction. For instance, using lithium diisopropylamide (LDA) in a mixture of tetrahydrofuran (B95107) (THF) and hexane (B92381) typically results in the removal of the most acidic proton on the aromatic ring. In contrast, employing butyllithium (B86547) in diethyl ether-hexane generally leads to a clean bromine-lithium exchange.

The reaction of 1-bromo-2,4-difluorobenzene (B57218) with LDA, for example, leads to lithiation at the C-3 position, the most acidic site. Trapping this intermediate with acetone (B3395972) yields 2-(3-bromo-2,6-difluorophenyl)propan-2-ol. This demonstrates the principle of directed ortho-metalation, where the existing substituents guide the position of metalation.

In the context of dibromobiaryls, such as 2,2'-dibromobiphenyl, selective monolithiation can be achieved using microflow systems. This technique allows for precise control over reaction conditions, minimizing the formation of dilithiated byproducts. beilstein-journals.orgnih.gov The resulting monolithiated species can then be reacted with various electrophiles to introduce a range of functional groups. beilstein-journals.orgnih.gov

ReactantReagentsProductYieldReference
2,2'-Dibromobiphenyln-BuLi, then Iodomethane2-Bromo-2'-methylbiphenyl89% beilstein-journals.orgnih.gov
2,2'-Dibromobiphenyln-BuLi, then Chlorotrimethylsilane2-Bromo-2'-(trimethylsilyl)biphenylHigh beilstein-journals.orgnih.gov
2,2'-Dibromobiphenyln-BuLi, then Benzaldehyde(2-Bromobiphenyl-2'-yl)(phenyl)methanolHigh beilstein-journals.orgnih.gov
2,2'-Dibromobiphenyln-BuLi, then Benzophenone(2-Bromobiphenyl-2'-yl)diphenylmethanolHigh beilstein-journals.orgnih.gov

Halogen-Dance Reactions and Rearrangements

The halogen dance is a rearrangement reaction where a halogen atom migrates to a different position on an aromatic ring under the influence of a strong base. wikipedia.orgclockss.org This transformation is driven by thermodynamics, leading to the formation of a more stable organometallic intermediate. wikipedia.orgresearchgate.net The reaction typically involves deprotonation of an aromatic compound bearing a halogen, followed by a series of halogen-metal exchange steps. wikipedia.org

While specific examples involving this compound are not prevalent in the reviewed literature, the principles of halogen dance reactions on substituted aromatics are well-established. For instance, the reaction of 2-bromothiophene (B119243) with sodium acetylide in liquid ammonia (B1221849) leads to a mixture of polybrominated compounds, demonstrating the migration of the bromine atom. wikipedia.org The mechanism often involves a catalytic halogen carrier in a polar chain process. wikipedia.org The regioselectivity of the halogen dance can be influenced by substituents on the aromatic ring. kobe-u.ac.jp

Subsequent Cross-Coupling Reactions for Extended Biaryl Systems

The bromine atom in this compound serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, a powerful tool for constructing extended biaryl systems. nih.govrsc.org Reactions like the Suzuki and Stille couplings are widely employed for this purpose. rsc.orgnih.gov

The Suzuki coupling, for example, involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. 2-Bromo-5-fluoropyridine, a related compound, undergoes Suzuki coupling with phenylboronic acid to yield 5-fluoro-2-phenylpyridine. sigmaaldrich.com Similarly, the Stille reaction utilizes organostannanes as coupling partners. nih.gov These reactions benefit from mild conditions and broad functional group tolerance, making them suitable for the synthesis of complex molecules. nih.gov Advances in ligand design have further expanded the scope of these reactions to include less reactive aryl chlorides and allow for room temperature couplings of aryl bromides. nih.gov

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. lumenlearning.comlibretexts.org In this type of reaction, an electrophile attacks the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. libretexts.org Common EAS reactions include halogenation, nitration, and sulfonation. lumenlearning.com

The mechanism proceeds in two steps: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org The presence of substituents on the benzene ring influences both the rate and the regioselectivity of the reaction. For this compound, the bromine and fluorine atoms are deactivating groups, meaning they make the ring less reactive towards electrophiles. They are also ortho, para-directing. The phenyl group is an activating group and is also ortho, para-directing. The interplay of these electronic effects will determine the position of further electrophilic substitution.

Nucleophilic Aromatic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNA) provides a pathway to replace halogen atoms on an aromatic ring with nucleophiles. libretexts.orgmasterorganicchemistry.comlibretexts.org This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comlibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orglibretexts.org

In the case of this compound, the fluorine atom is generally a better leaving group than bromine in nucleophilic aromatic substitution reactions. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism. libretexts.org The reactivity is opposite to that of electrophilic substitution; electron-withdrawing groups that deactivate the ring for EAS will activate it for SNA. libretexts.orgyoutube.com For instance, 2,4-dinitrofluorobenzene readily reacts with amines in a classic example of SNA. libretexts.org The relative reactivity of halogens in SNA is typically F > Cl > Br > I, as the rate-determining step is the formation of the intermediate, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Regioselectivity and Stereochemical Control in Derivatization Reactions

Controlling the regioselectivity and stereochemistry during the derivatization of this compound is paramount for the synthesis of specific target molecules. The inherent directing effects of the existing substituents play a crucial role.

In directed ortho-metalation, the position of lithiation is guided by the most acidic proton, which is influenced by the electronic and steric effects of the bromine and fluorine atoms. This allows for the selective introduction of functional groups at a specific position.

In cross-coupling reactions, the reaction occurs specifically at the carbon-bromine bond, offering a high degree of regioselectivity for the formation of new carbon-carbon bonds. nih.govrsc.org

For electrophilic aromatic substitution, the directing effects of the bromo, fluoro, and phenyl substituents will dictate the position of the incoming electrophile. The combination of these effects determines the isomeric distribution of the products.

In nucleophilic aromatic substitution, the reaction will preferentially occur at the carbon-fluorine bond, especially if activating groups are present in the ortho or para positions. masterorganicchemistry.com

The development of chiral catalysts and ligands has enabled stereochemical control in certain reactions, such as atroposelective cross-coupling, leading to the synthesis of non-racemic biaryl compounds. chemrxiv.org

Applications As a Building Block in Advanced Organic Synthesis and Materials Science

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of the bromo and fluoro groups on the biphenyl (B1667301) framework of 2-Bromo-5-fluoro-1,1'-biphenyl makes it a valuable starting material for constructing more intricate molecular architectures. The bromine atom, in particular, serves as a versatile handle for various cross-coupling reactions, a cornerstone of modern organic synthesis.

One of the most powerful and widely used methods for creating carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction. acs.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. In this context, this compound can readily participate as the organohalide partner. For instance, new fluorinated biphenyl compounds have been synthesized with high yields through Suzuki-Miyaura coupling reactions, demonstrating the utility of brominated biphenyls in this process. acs.org

Beyond the Suzuki-Miyaura reaction, the bromine atom on the biphenyl can be transformed into other functional groups, further expanding its synthetic utility. For example, it can undergo metalation reactions, such as with n-butyllithium, to generate a lithiated biphenyl species. This intermediate can then react with a variety of electrophiles to introduce new substituents onto the biphenyl core.

The presence of the fluorine atom also influences the reactivity and properties of the resulting molecules. Fluorine's high electronegativity can alter the electronic nature of the biphenyl system, impacting reaction rates and the properties of the final products. sigmaaldrich.com The incorporation of fluorine is a common strategy in medicinal chemistry and materials science to enhance properties such as thermal stability, metabolic resistance, and binding affinity. sigmaaldrich.comalfa-chemistry.com

Development of Advanced Ligands for Homogeneous and Heterogeneous Catalysis

The biphenyl scaffold is a common feature in a variety of privileged ligands used in asymmetric catalysis. The development of new and adjustable axially chiral biphenyl ligands is a continuous area of research, as these ligands can significantly influence the efficiency and stereoselectivity of catalytic reactions. nih.govchemrxiv.org

Starting from appropriately substituted biphenyls, a diverse range of chiral ligands can be synthesized. For example, the synthesis of axially chiral [1,1'-biphenyl]-2,2'-diol (BIPOL)-based ligands often begins with functionalized biphenyl precursors. nih.gov The substituent groups at various positions on the biphenyl rings can be modified to fine-tune the steric and electronic properties of the resulting ligands, thereby optimizing their performance in specific asymmetric transformations. nih.govchemrxiv.org These transformations include asymmetric additions to aldehydes and palladium-catalyzed cycloadditions. nih.gov

While direct examples of this compound being used to create a specific, widely-known catalyst are not prevalent in the provided search results, its potential as a precursor is clear. The bromo and fluoro groups offer handles for further functionalization, allowing for the systematic modification of the ligand structure. This modular approach is crucial for developing highly efficient and selective catalysts for a variety of chemical reactions. researchgate.net

Integration into Polyaromatic Hydrocarbons and Oligomeric Structures

Polyaromatic hydrocarbons (PAHs) and oligomeric structures are of significant interest due to their unique electronic and photophysical properties. The incorporation of biphenyl units, particularly those with specific substitution patterns, can be used to construct larger, well-defined architectures.

The bromo functionality of this compound is particularly well-suited for building larger systems through iterative cross-coupling reactions. For example, bromo-functionalized PAHs can be used in cross-coupling reactions to form donor-acceptor materials. nih.govacs.org These materials are important for applications in organic electronics. The synthesis of rotationally restricted and modular biphenyl building blocks, often achieved through intramolecular coupling reactions of appropriately designed precursors, highlights the importance of functionalized biphenyls in creating complex, multi-ring systems. researchgate.net

The synthesis of poly(alkylene biphenyl butyltrimethyl ammonium) (ABBA), a novel ionomer, involves the metalation of 2-bromobiphenyl (B48390) followed by the introduction of a long alkyl chain. chemicalbook.com This demonstrates how the bromo group on a biphenyl can be used to initiate polymerization and create functional oligomeric and polymeric materials.

Applications in the Design and Synthesis of Organic Electronic Materials

The field of organic electronics, which includes devices like organic light-emitting diodes (OLEDs), relies heavily on materials with tailored electronic properties. Functionalized biphenyls are key components in many of these materials.

Biphenyl derivatives serve as building blocks for hole transport materials (HTMs) and emissive materials in OLEDs. chemicalbook.com For instance, 2-bromo-4'-chloro-1,1'-biphenyl (B169558) is identified as an OLED material. samaterials.com The synthesis of a trispirocyclic hydrocarbon, a high-performance HTM, utilizes a derivative of 2-bromobiphenyl. chemicalbook.com The thermal stability and charge-transporting properties of these materials are critical for device performance and longevity.

Q & A

Q. What analytical challenges exist in quantifying trace levels of this compound in biological matrices?

  • Methodological Answer: Matrix effects (e.g., protein binding) require solid-phase extraction (SPE) or QuEChERS cleanup prior to LC-MS/MS. Optimize ionization parameters (e.g., ESI vs. APCI) and use deuterated internal standards (e.g., d₁₀-biphenyl) to correct for recovery variability .

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